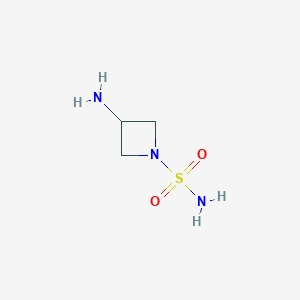
3-Aminoazetidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminoazetidine-1-sulfonamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an amino group at the third position and a sulfonamide group at the first position of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds .
Vorbereitungsmethoden
The synthesis of 3-Aminoazetidine-1-sulfonamide typically involves the ring-opening polymerization of azetidine derivatives. One common method is the reaction of azetidine with sulfonyl chlorides in the presence of a base, such as triethylamine, to introduce the sulfonamide group . Another approach involves the use of azabicyclo[1.1.0]butanes as precursors, which undergo strain-release photocatalysis to form the azetidine ring . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Aminoazetidine-1-sulfonamide undergoes various types of chemical reactions due to the presence of reactive functional groups. Some of the common reactions include:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Aminoazetidine-1-sulfonamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it serves as a precursor for the development of enzyme inhibitors and other bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antibacterial and anticancer activities . In industry, it is used in the production of polymers and other materials with specialized properties .
Wirkmechanismus
The mechanism of action of 3-Aminoazetidine-1-sulfonamide is primarily based on its ability to interact with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, resulting in bacteriostatic effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
3-Aminoazetidine-1-sulfonamide can be compared with other similar compounds, such as aziridines and other azetidine derivatives. Aziridines, which are three-membered nitrogen-containing heterocycles, exhibit higher ring strain and reactivity compared to azetidines . azetidines are more stable and easier to handle, making them more suitable for certain applications. Other similar compounds include sulfonamides like sulfamethoxazole and sulfadiazine, which share the sulfonamide functional group but differ in their overall structure and reactivity .
Eigenschaften
Molekularformel |
C3H9N3O2S |
|---|---|
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
3-aminoazetidine-1-sulfonamide |
InChI |
InChI=1S/C3H9N3O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2,4H2,(H2,5,7,8) |
InChI-Schlüssel |
SJDWSXZKEZAAJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)

![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)

![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B12068852.png)

![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)
![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)





